![molecular formula C20H29N7O20P4 B12076533 [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B12076533.png)

[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

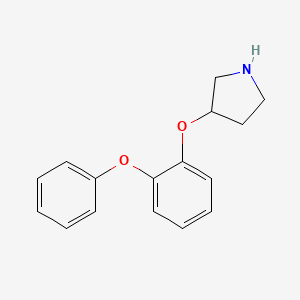

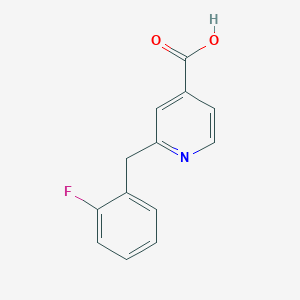

化合物[[5-(6-アミノプリン-9-イル)-3,4-ジヒドロキシオキソラン-2-イル]メトキシ-ヒドロキシホスホリル] [ヒドロキシ-[ヒドロキシ-[[3-ヒドロキシ-5-(5-メチル-2,4-ジオキソピリミジン-1-イル)オキソラン-2-イル]メトキシ]ホスホリル]オキシホスホリル] 水素リン酸塩 は、重要な生化学的意義を持つ複雑な有機分子です。これは、DNAやRNAなどの核酸の構成要素であるヌクレオチドの誘導体です。

準備方法

合成経路と反応条件

[[5-(6-アミノプリン-9-イル)-3,4-ジヒドロキシオキソラン-2-イル]メトキシ-ヒドロキシホスホリル] [ヒドロキシ-[ヒドロキシ-[[3-ヒドロキシ-5-(5-メチル-2,4-ジオキソピリミジン-1-イル)オキソラン-2-イル]メトキシ]ホスホリル]オキシホスホリル] 水素リン酸塩 の合成には、基本的なヌクレオシド成分から始まる複数の段階が含まれます。重要なステップには以下が含まれます。

ヌクレオシドの形成: これは、プリンまたはピリミジン塩基とリボースまたはデオキシリボース糖との間のグリコシド結合形成を含みます。

リン酸化: 次に、ヌクレオシドは、オキシ塩化リンやリン酸誘導体などのリン酸化剤を用いてリン酸化されます。

カップリング反応: リン酸化されたヌクレオシドは、他のリン酸化された中間体とカップリングして最終的な化合物を形成します。

工業生産方法

この化合物の工業生産は、通常、自動合成装置を使用した大規模な化学合成を行います。このプロセスは、クロマトグラフィーや結晶化などの精製ステップを含め、高収率と高純度で最適化されています。

化学反応解析

反応の種類

[[5-(6-アミノプリン-9-イル)-3,4-ジヒドロキシオキソラン-2-イル]メトキシ-ヒドロキシホスホリル] [ヒドロキシ-[ヒドロキシ-[[3-ヒドロキシ-5-(5-メチル-2,4-ジオキソピリミジン-1-イル)オキソラン-2-イル]メトキシ]ホスホリル]オキシホスホリル] 水素リン酸塩 は、以下を含む様々な化学反応を起こします。

酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するように酸化できます。

還元: この化合物は、デオキシ誘導体を形成するように還元できます。

置換: ヒドロキシル基は、ハロゲンやアルキル基などの他の官能基で置換できます。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: 塩化チオニルなどのハロゲン化剤、ヨウ化メチルなどのアルキル化剤。

主要な生成物

これらの反応から生成される主要な生成物には、デオキシ誘導体、ハロゲン化誘導体、アルキル化誘導体など、元の化合物の様々な誘導体が含まれます。

科学研究への応用

[[5-(6-アミノプリン-9-イル)-3,4-ジヒドロキシオキソラン-2-イル]メトキシ-ヒドロキシホスホリル] [ヒドロキシ-[ヒドロキシ-[[3-ヒドロキシ-5-(5-メチル-2,4-ジオキソピリミジン-1-イル)オキソラン-2-イル]メトキシ]ホスホリル]オキシホスホリル] 水素リン酸塩 は、科学研究に多くの応用があります。

化学: より複雑なヌクレオチドや核酸の合成における前駆体として使用されます。

生物学: DNA複製や修復を含む様々な生化学的経路に関与しています。

産業: 栄養補助食品や医薬品などのヌクレオチドベースの製品の製造に使用されます。

化学反応の分析

Types of Reactions

[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate: undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form deoxy derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as deoxy derivatives, halogenated derivatives, and alkylated derivatives.

科学的研究の応用

[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate: has numerous applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex nucleotides and nucleic acids.

Biology: Plays a role in various biochemical pathways, including DNA replication and repair.

Industry: Used in the production of nucleotide-based products, such as dietary supplements and pharmaceuticals.

作用機序

この化合物は、特定の分子標的や経路と相互作用することでその効果を発揮します。それは、ヌクレオチド代謝に関与する酵素の基質として機能し、DNA合成や修復などのプロセスに影響を与えます。ホスホリル基はこれらの相互作用に重要な役割を果たし、生化学反応におけるリン酸基の移動を促進します。

類似化合物との比較

[[5-(6-アミノプリン-9-イル)-3,4-ジヒドロキシオキソラン-2-イル]メトキシ-ヒドロキシホスホリル] [ヒドロキシ-[ヒドロキシ-[[3-ヒドロキシ-5-(5-メチル-2,4-ジオキソピリミジン-1-イル)オキソラン-2-イル]メトキシ]ホスホリル]オキシホスホリル] 水素リン酸塩 は、その特定の構造と官能基のためにユニークです。類似の化合物には以下が含まれます。

アデノシン三リン酸 (ATP): 細胞における主要なエネルギーキャリア。

ニコチンアミドアデニンジヌクレオチド (NAD): 酸化還元反応に関与しています。

フラビンアデニンジヌクレオチド (FAD): 酸化還元反応に関与するもう1つの補酵素。

これらの化合物は構造的に類似していますが、生化学的プロセスにおける特定の役割や機能が異なります。

特性

IUPAC Name |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N7O20P4/c1-8-3-26(20(32)25-18(8)31)12-2-9(28)10(43-12)4-41-48(33,34)45-50(37,38)47-51(39,40)46-49(35,36)42-5-11-14(29)15(30)19(44-11)27-7-24-13-16(21)22-6-23-17(13)27/h3,6-7,9-12,14-15,19,28-30H,2,4-5H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H2,21,22,23)(H,25,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGHSSFVEUABFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N7O20P4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

811.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12076479.png)

![4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol](/img/structure/B12076497.png)

![2-Methyl-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B12076502.png)

![4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride](/img/structure/B12076509.png)

![1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12076520.png)